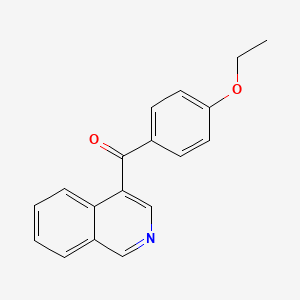

4-(4-Ethoxybenzoyl)isoquinoline

CAS No.: 1187166-53-5

Cat. No.: VC2657644

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187166-53-5 |

|---|---|

| Molecular Formula | C18H15NO2 |

| Molecular Weight | 277.3 g/mol |

| IUPAC Name | (4-ethoxyphenyl)-isoquinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17/h3-12H,2H2,1H3 |

| Standard InChI Key | XGKNADGEQZXDPJ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

4-(4-Ethoxybenzoyl)isoquinoline, with the molecular formula C18H15NO2, belongs to the isoquinoline family of compounds. It features an isoquinoline core structure with a 4-ethoxybenzoyl substituent at the 4-position. This structural arrangement creates a unique molecular architecture that contributes to its chemical properties and potential biological activities.

Basic Identification Data

The compound's identity is characterized by several key parameters as outlined in Table 1:

| Property | Value |

|---|---|

| IUPAC Name | (4-ethoxyphenyl)-isoquinolin-4-ylmethanone |

| CAS Number | 1187166-53-5 |

| Molecular Formula | C18H15NO2 |

| Molecular Weight | 277.3 g/mol |

| InChI | InChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17 |

| InChIKey | XGKNADGEQZXDPJ-UHFFFAOYSA-N |

Table 1: Chemical identification parameters for 4-(4-Ethoxybenzoyl)isoquinoline

Structural Characteristics

The compound consists of two key structural components:

-

Isoquinoline Nucleus: A benzopyridine system consisting of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle .

-

4-Ethoxybenzoyl Group: An aromatic functional group containing an ethoxy substituent at the para position of the benzoyl moiety.

This structural arrangement creates a compound with interesting chemical and potentially biological properties, as the isoquinoline nucleus is known to confer various pharmacological activities, while the ethoxybenzoyl group can modify these properties through electronic and steric effects .

Physical and Chemical Properties

| Property | Characteristic |

|---|---|

| Physical State | Likely a crystalline solid at room temperature |

| Appearance | Presumed to be a pale yellowish to white crystalline substance |

| Solubility | Likely soluble in organic solvents (ethanol, acetone, diethyl ether) but poorly soluble in water |

Table 2: Presumed physical properties of 4-(4-Ethoxybenzoyl)isoquinoline based on structural analysis

Chemical Reactivity

The chemical reactivity of 4-(4-Ethoxybenzoyl)isoquinoline can be attributed to several functional groups present in its structure:

-

Isoquinoline Ring: Like other isoquinolines, it likely acts as a weak base (pKa around 5.14) due to the nitrogen atom in the pyridine ring, which can undergo protonation and form salts with strong acids .

-

Carbonyl Group: The ketone functionality between the isoquinoline and the ethoxyphenyl group can participate in various reactions typical of ketones, including reduction, nucleophilic addition, and condensation reactions.

-

Ethoxy Group: This group can undergo cleavage under strong acidic conditions or participate in nucleophilic substitution reactions.

Synthesis Methods

Comparison with Related Compounds

The synthesis of 4-(4-Ethoxybenzoyl)isoquinoline likely shares similarities with that of related compounds such as 4-(4-Propoxybenzoyl)isoquinoline and 4-(4-Iodobenzoyl)isoquinoline. These compounds differ only in the substituent on the benzene ring (propoxy or iodo instead of ethoxy) .

Table 3: Potential biological activities of 4-(4-Ethoxybenzoyl)isoquinoline based on isoquinoline scaffold properties

Structure-Activity Relationships

The biological activities of 4-(4-Ethoxybenzoyl)isoquinoline may be influenced by specific structural features:

-

The Isoquinoline Core: Provides the basic pharmacophore that can interact with various biological targets, as seen in numerous isoquinoline alkaloids .

-

The Ethoxybenzoyl Group: The presence of this group at the 4-position could modify binding to biological targets. Studies on similar compounds suggest that the nature and position of substituents significantly impact biological activity .

-

The Carbonyl Linker: This functional group can participate in hydrogen bonding interactions with proteins and enzymes, potentially enhancing binding affinity to biological targets.

Research Gaps and Future Directions

Current Research Limitations

Research on 4-(4-Ethoxybenzoyl)isoquinoline specifically appears limited, with several key knowledge gaps:

-

Comprehensive Physical Data: Detailed experimental determination of physical constants such as melting point, solubility parameters, and spectroscopic properties.

-

Biological Activity Screening: Systematic evaluation of its activities against various biological targets, including enzymes, receptors, and cellular processes.

-

Structure-Activity Relationships: Comparative studies with closely related compounds to establish structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume